3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure comprising a methoxypiperidine ring, a thiophenylmethyl group, and an azetidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Thiophenylmethyl Intermediate: Thiophene is reacted with a suitable alkylating agent to form the thiophenylmethyl group.
Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The methoxypiperidine, thiophenylmethyl, and azetidine intermediates are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: Explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxypiperidin-1-yl)-N-(phenylmethyl)azetidine-1-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.
3-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)azetidine-1-carboxamide: Similar structure but with a pyridinylmethyl group instead of a thiophenylmethyl group.
Uniqueness
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is unique due to the presence of the thiophenylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-20-13-4-6-17(7-5-13)12-10-18(11-12)15(19)16-9-14-3-2-8-21-14/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERCAKLEHLIITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.